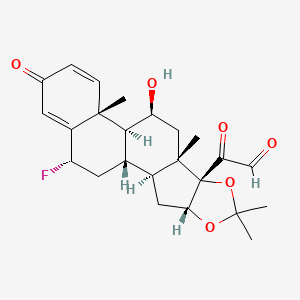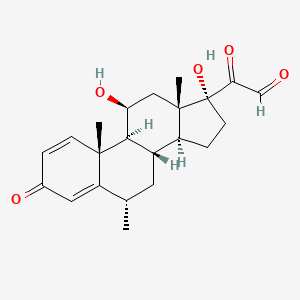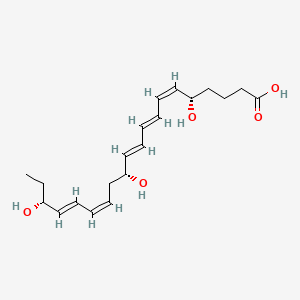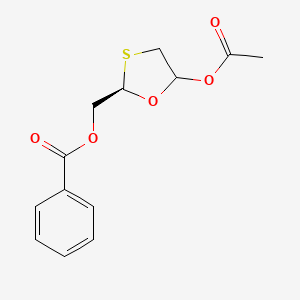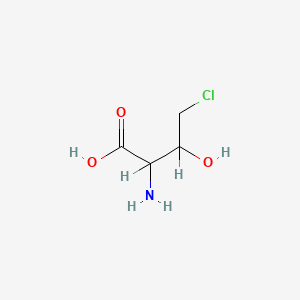
4-Chlorothreonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorothreonine is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.
Applications De Recherche Scientifique
Inhibitor and Probe of Serine Hydroxymethyltransferase : 4-Chloro-L-threonine has been identified as both a substrate and a mechanism-based inactivator of serine hydroxymethyltransferase. It inactivates the enzyme in a time- and concentration-dependent manner, suggesting its potential as a chemotherapeutic agent (Webb & Matthews, 1995).
Role in Antibiotic Biosynthesis : The biosynthesis of 4‐chlorothreonine in Streptomyces sp. involves several genes (thr1, thr2, thr3, thr4) that encode for enzymes crucial in the activation, halogenation, and release of 4-chlorothreonine. This process is similar to the formation of this amino acid in the biosynthesis of the lipodepsipeptide syringomycin (Fullone et al., 2012).
Environmental Biotransformation : A study on the microbial reductive dehalogenation of 4-Hydroxy-chlorothalonil demonstrated the capacity of certain microbial populations (e.g., Dehalogenimonas species) to transform chlorothalonil and its derivatives, indicating the ecological relevance and potential application in bioremediation strategies (Qiao et al., 2022).
Structural Studies : Research on 4-acetamido-2-amino-2,4,6-trideoxy-D-glucose (N-acetylbacillosamine) revealed its structural similarity to d-allothreonine, providing insights into the structural aspects of similar compounds (Zehavi & Sharon, 1973).
Spectroscopic Characterization : A study on 4-Fluoro-threonine, a structurally similar compound to 4-Chlorothreonine, laid the foundation for spectroscopic characterization, highlighting the importance of understanding the conformational properties of such molecules (Potenti et al., 2021).
Molecular Basis of Substrate Specificity : The crystal structure of Thr1, an adenylation domain involved in the biosynthesis of 4‐chlorothreonine, provided insights into the molecular basis of substrate specificity and protein flexibility, essential for understanding enzyme mechanisms (Scaglione et al., 2017).
Propriétés
Numéro CAS |
132958-66-8 |
|---|---|
Nom du produit |
4-Chlorothreonine |
Formule moléculaire |
C4H8ClNO3 |
Poids moléculaire |
153.56422 |
Nom IUPAC |
2-amino-4-chloro-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H8ClNO3/c5-1-2(7)3(6)4(8)9/h2-3,7H,1,6H2,(H,8,9) |
SMILES |
C(C(C(C(=O)O)N)O)Cl |
Synonymes |
4-Chlorothreonine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




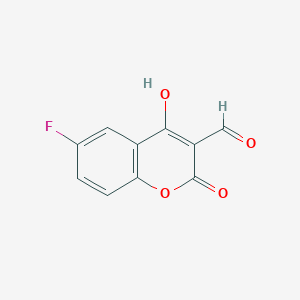
![Sodium;[hydroxy-[hydroxy-[[(2S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl]oxyphosphoryl] hydrogen phosphate](/img/structure/B1147453.png)

